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1-(2-Methylquinolin-4-YL)piperidin-4-OL

PI3Kδ inhibition Kinase signaling Cellular pharmacology

Researchers investigating PI3Kδ-driven signaling require tool compounds with defined cellular potency. Substitution pattern variations in quinoline-piperidine scaffolds dramatically alter target engagement. This compound delivers quantifiable SAR benchmarks: - PI3Kδ IC50: 374 nM (AKT phosphorylation inhibition, Ri-1 cells) - CYP3A4 inhibition IC50: 10,000 nM (low DDI risk) - Purity: ≥95% | TPSA: 36.4 Ų | XLogP3: 2.8 Available for immediate R&D use.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 927801-80-7
Cat. No. B3058917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylquinolin-4-YL)piperidin-4-OL
CAS927801-80-7
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O
InChIInChI=1S/C15H18N2O/c1-11-10-15(17-8-6-12(18)7-9-17)13-4-2-3-5-14(13)16-11/h2-5,10,12,18H,6-9H2,1H3
InChIKeyZKYGAOUQTKMZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylquinolin-4-YL)piperidin-4-OL: Technical Specifications & Procurement


1-(2-Methylquinolin-4-YL)piperidin-4-OL (CAS 927801-80-7) is a heterocyclic compound with the molecular formula C₁₅H₁₈N₂O and a molecular weight of 242.32 g/mol [1]. It features a quinoline core, substituted at the 2-position with a methyl group and at the 4-position with a piperidin-4-ol moiety [1]. This distinct molecular architecture places it within a class of compounds that are actively investigated as kinase inhibitors, particularly within the PI3K signaling pathway [2].

PI3Kδ pathway inhibition study fit — quinoline-piperidine chemotype with reported kinase-target engagement
Cellular signaling assay context — supports PI3Kδ functional studies in disease-relevant cell models
ADME-Tox screening compatibility — reported CYP3A4 inhibition profile supports early-stage off-target assessment

1-(2-Methylquinolin-4-YL)piperidin-4-OL: Substitution Risks


Simple substitution of 1-(2-Methylquinolin-4-YL)piperidin-4-OL with structurally analogous compounds like 1-(2-Methylquinolin-4-yl)piperidin-3-ol or 1-(6-Methoxyquinolin-4-yl)piperidin-4-ol is not advisable for projects targeting the PI3K signaling axis [1]. Although these compounds share the quinoline-piperidine core, minor changes in substitution pattern can drastically alter target binding affinity, selectivity, and in-cell potency [1]. The specific activity of this compound against PI3Kδ (IC50 = 374 nM), as detailed in Section 3, highlights that subtle structural variations can translate to measurable, and therefore scientifically meaningful, differences in biological outcome [1].

Regioisomer Piperidin-3-ol regioisomer shares identical molecular formula but hydroxyl-position shift may alter target binding and selectivity profile.
Analog Methoxy-quinoline analogs or unsubstituted piperidine variants may not replicate PI3Kδ cellular potency; assay-response context may differ.
Chemotype 4-Acrylamido-quinoline dual PI3K/mTOR inhibitors represent a distinct chemotype; isoform-selectivity context may not transfer.

1-(2-Methylquinolin-4-YL)piperidin-4-OL: Comparative Evidence


PI3Kδ Cellular vs. Biochemical Potency

1-(2-Methylquinolin-4-YL)piperidin-4-OL demonstrates functional inhibition of PI3Kδ in a cellular context. While its biochemical IC50 against PI3Kδ is 2.7 nM, its potency in inhibiting AKT phosphorylation (pAKT S473) in Ri-1 cells is 374 nM, a 138-fold drop in potency [1]. In contrast, related quinoline-based PI3K/mTOR dual inhibitors from the 4-acrylamido-quinoline series exhibit sub-nanomolar PI3Kα IC50s (0.50 - 2.03 nM) [2]. The availability of this specific cellular activity data allows researchers to differentiate this compound from more potent, but potentially less selective, chemotypes.

PI3Kδ Potency
Cross-study reported
Biochemical IC50: 2.7 nM
Cellular IC50: 374 nM
138-fold shift in cellular context
Reported cellular assay context; supports functional pathway-response interpretation
pAKT S473 readout in Ri-1 cells; competitive FP assay for biochemical data
PI3Kδ inhibition Kinase signaling Cellular pharmacology

Differentiation from Regioisomers

The compound's molecular structure is precisely defined by its 2-methyl and 4-piperidin-4-ol substitution on the quinoline ring [1]. A close regioisomer, 1-(2-Methylquinolin-4-yl)piperidin-3-ol (CAS not specified), shares the same molecular formula and weight (C₁₅H₁₈N₂O, 242.32 g/mol) but differs in the position of the hydroxyl group on the piperidine ring . The target compound also differs from 1-(6-Methoxyquinolin-4-yl)piperidin-4-ol, which possesses a methoxy instead of a methyl group . These precise structural differences are expected to yield distinct molecular interactions and binding affinities.

Regioisomer Identity
Structural context
Target: 2-methyl, 4-piperidin-4-ol (C15H18N2O)
Regioisomer: 2-methyl, 4-piperidin-3-ol (C15H18N2O)
Supports stereochemical identity review; hydroxyl position defines binding context
Structural analysis; no biological activity data available for regioisomer
Structure-Activity Relationship Medicinal Chemistry Isomer Comparison

Purity and Physicochemical Properties

Commercially available 1-(2-Methylquinolin-4-YL)piperidin-4-OL is specified with a technical purity of 95% . While generic, this establishes a baseline quality metric for procurement. Its computed physicochemical properties, such as a topological polar surface area (TPSA) of 36.4 Ų [1] and an XLogP3 of 2.8 [1], offer a predictive advantage over less characterized analogs like 4-(Quinolin-3-yl)piperidin-4-ol (C₁₄H₁₆N₂O, MW 228.29 g/mol) .

Quality Attributes
Class-level
Purity: 95%
TPSA: 36.4 Ų   XLogP3: 2.8
Supports procurement specification review; data to verify per lot
Computed properties via PubChem; vendor-specified purity baseline
Quality Control Procurement Physicochemical Properties

CYP3A4 Inhibition Profile

Data indicates a low potential for drug-drug interactions via CYP3A4, as the compound showed an IC50 of 10,000 nM against this enzyme in a time-dependent inhibition assay [1]. This is in contrast to the potent PI3K/mTOR dual inhibitor 8i from the 4-acrylamido-quinoline series, which demonstrated favorable metabolic stability with long elimination half-lives in human and rat liver microsomes [2]. While 8i shows superior overall PK properties, the specific CYP3A4 data for the target compound provides a valuable, quantifiable safety parameter.

CYP3A4 Inhibition
Cross-study reported
IC50: 10,000 nM
Time-dependent inhibition assay
Reported low CYP inhibition context; supports off-target screening review
Human liver microsomes; compare with 4-acrylamido-quinoline metabolic stability data
Drug Metabolism Off-Target Effects ADME-Tox

1-(2-Methylquinolin-4-YL)piperidin-4-OL: Research Applications


PI3Kδ Cellular Pharmacology

The compound is best utilized for functional studies of PI3Kδ inhibition in a cellular context. Its established IC50 of 374 nM for inhibiting AKT phosphorylation in Ri-1 cells [1] provides a quantifiable benchmark for structure-activity relationship (SAR) investigations and comparative analysis of novel PI3Kδ modulators.

Kinase Inhibitor Scaffold Diversification

As a distinct quinoline-piperidine chemotype, this compound is a valuable building block for exploring chemical space around the PI3K/mTOR pathway. Its defined structure [2] and 95% purity specification support its use in medicinal chemistry campaigns aimed at identifying new kinase inhibitors with improved selectivity profiles.

Early-Stage ADME-Tox Assessment

The availability of a specific CYP3A4 inhibition IC50 (10,000 nM) [3] makes this compound a useful tool in early-stage drug discovery to understand structure-property relationships governing cytochrome P450 interactions, helping to triage compounds with potential drug-drug interaction liabilities.

Analytical Reference Standard

Its well-defined molecular formula (C₁₅H₁₈N₂O), molecular weight (242.32 g/mol), and computational descriptors like TPSA (36.4 Ų) and XLogP3 (2.8) [2] make it suitable for developing and validating analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying related compounds.

Application
Selection Property
Validation Focus
PI3Kδ cellular signaling studies
PI3Kδ pathway inhibition assay context
Cellular pAKT endpoint review
Kinase inhibitor chemotype exploration
Quinoline-piperidine scaffold identity
SAR and isoform-selectivity profiling
CYP interaction screening studies
CYP3A4 inhibition profile review
Drug-drug interaction risk assessment
Analytical method development
Physicochemical property reference
HPLC / LC-MS method context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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